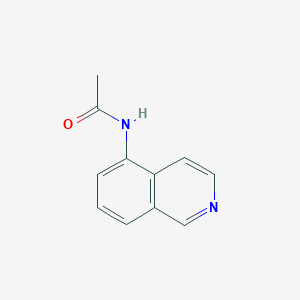

5-Acetamidoisoquinoline

Beschreibung

Eigenschaften

IUPAC Name |

N-isoquinolin-5-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-11-4-2-3-9-7-12-6-5-10(9)11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZICVXWYDXOFAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395879 | |

| Record name | 5-ACETAMIDOISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27461-33-2 | |

| Record name | 5-ACETAMIDOISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Biological Role of 5-Acetamidoisoquinoline: A Review of Available Data

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a compound is paramount. This technical guide addresses the current scientific understanding of 5-Acetamidoisoquinoline. Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific data detailing the biological mechanism of action for 5-Acetamidoisoquinoline.

A Note on the Related Compound: 5-Aminoisoquinoline (5-AIQ)

In contrast to the lack of information on 5-Acetamidoisoquinoline, a closely related compound, 5-Aminoisoquinoline (5-AIQ) , is a well-characterized and potent inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1).[1][2] PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a clinically validated strategy in cancer therapy.

The mechanism of action for PARP inhibitors like 5-AIQ is centered on the concept of "synthetic lethality." In cancer cells with deficiencies in other DNA repair pathways (e.g., mutations in BRCA1 or BRCA2), the inhibition of PARP-1 leads to an accumulation of DNA damage and subsequent cell death.

Given the structural similarity between 5-Acetamidoisoquinoline and 5-Aminoisoquinoline (the latter being the deacetylated form of the former), it is plausible that 5-Acetamidoisoquinoline might be investigated as a potential PARP inhibitor or that it could be a metabolic precursor or derivative of 5-AIQ. However, without direct experimental evidence, this remains speculative.

Future Directions

The absence of data on 5-Acetamidoisoquinoline highlights a potential area for future research. Investigating the biological activity of this compound, particularly its potential as a PARP inhibitor, could be a valuable endeavor. Such studies would involve:

-

Synthesis and Characterization: Chemical synthesis and purification of 5-Acetamidoisoquinoline.

-

In Vitro Enzyme Assays: Testing the inhibitory activity of the compound against a panel of PARP enzymes to determine IC50 values.

-

Cell-Based Assays: Evaluating the cytotoxic effects of the compound on various cancer cell lines, including those with and without DNA repair deficiencies.

-

Mechanism of Action Studies: Further experiments to elucidate the specific molecular interactions and signaling pathways affected by the compound.

References

5-Acetamidoisoquinoline and its Analogs as PARP1 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the PARP1 inhibitory activity of 5-acetamidoisoquinoline and its structurally related analogs. Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations. The isoquinoline scaffold has been identified as a privileged structure in the development of potent PARP inhibitors. This document details the quantitative inhibitory data, experimental methodologies for activity assessment, and relevant biological pathways.

Quantitative Inhibition Data

| Compound/Analog | PARP1 IC50 (nM) | Cellular Potency | Notes |

| 5-Aminoisoquinoline (5-AIQ) | Data not specified | Active PARP-1 inhibitor | A foundational molecule for further derivatization. |

| 5-Benzamidoisoquinolin-1(2H)-one | ~13,900 | - | More selective for PARP-2. |

| 5-Bromoisoquinolin-1(2H)-one | Potent inhibitor | - | Demonstrates that substitution at the 5-position is favorable for PARP inhibition. |

| 5-Iodoisoquinolin-1(2H)-one | Potent inhibitor | - | Further highlights the importance of the 5-position for activity. |

Note: The table is populated with data from structurally related compounds to provide context due to the limited public availability of specific data for 5-acetamidoisoquinoline.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PARP1 inhibitors. Below are representative protocols for a biochemical and a cellular assay.

PARP1 Enzymatic Assay (Histone-Based ELISA)

This assay quantifies the PARP1 enzymatic activity by measuring the poly(ADP-ribosyl)ation (PARylation) of histone proteins.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA (e.g., salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

Test compound (5-acetamidoisoquinoline analog)

-

Anti-PAR antibody (e.g., mouse monoclonal)

-

HRP-conjugated secondary antibody (e.g., anti-mouse IgG)

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Setup: To each well of the histone-coated plate, add the assay buffer, activated DNA, and the test compound or vehicle control.

-

Enzyme Addition: Add recombinant PARP1 enzyme to each well.

-

Initiation of Reaction: Add NAD+ to each well to start the PARylation reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Washing: Wash the plate multiple times with the wash buffer to remove unreacted reagents.

-

Primary Antibody Incubation: Add the anti-PAR primary antibody to each well and incubate at room temperature for 1-2 hours.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step.

-

Detection: Add TMB substrate to each well and incubate in the dark until a blue color develops.

-

Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay assesses the ability of a compound to inhibit PARP1 activity within cells by measuring the levels of poly(ADP-ribose) (PAR) following DNA damage.

Materials:

-

Human cancer cell line (e.g., HeLa or a BRCA-deficient line)

-

Cell culture medium and supplements

-

Glass coverslips

-

DNA damaging agent (e.g., H2O2 or methyl methanesulfonate - MMS)

-

Test compound (5-acetamidoisoquinoline analog)

-

Fixation buffer (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Anti-PAR primary antibody (e.g., rabbit polyclonal)

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 anti-rabbit IgG)

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 1-2 hours).

-

DNA Damage Induction: Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).

-

Fixation: Wash the cells with PBS and fix them with the fixation buffer.

-

Permeabilization: Wash the cells with PBS and permeabilize them with the permeabilization buffer.

-

Blocking: Block non-specific antibody binding by incubating the cells with the blocking buffer.

-

Primary Antibody Incubation: Incubate the cells with the anti-PAR primary antibody overnight at 4°C.

-

Washing: Wash the cells multiple times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody in the dark at room temperature.

-

Washing: Repeat the washing step.

-

Counterstaining: Stain the nuclei with DAPI.

-

Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the fluorescence intensity of PAR in the nucleus. A reduction in PAR signal in compound-treated cells compared to the vehicle control indicates PARP inhibition.

Visualizations: Pathways and Workflows

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

Caption: PARP1 activation at DNA SSBs and its inhibition.

Experimental Workflow for PARP1 Inhibition Assessment

Caption: Workflow for biochemical and cellular PARP1 inhibition assays.

Structure-Activity Relationship (SAR) Logic

Caption: SAR logic for 5-substituted isoquinoline PARP1 inhibitors.

The Structure-Activity Relationship of 5-Acetamidoisoquinoline Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the 5-acetamidoisoquinoline scaffold reveals its significant potential in the development of potent and selective enzyme inhibitors, particularly targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes. This guide provides a comprehensive overview of the structure-activity relationships (SAR), key experimental methodologies, and relevant biological pathways associated with this important chemical series.

The isoquinoline core is a prevalent motif in numerous pharmacologically active compounds. The strategic placement of an acetamido group at the 5-position of the isoquinoline ring system has been identified as a critical determinant for potent enzymatic inhibition, particularly for PARP-1 and PARP-2, which are key targets in oncology. This document serves as a technical resource for researchers, scientists, and drug development professionals, summarizing the quantitative data, experimental protocols, and signaling pathways integral to understanding the therapeutic promise of 5-acetamidoisoquinoline derivatives.

Core Structure-Activity Relationships

The development of isoquinolinone-based PARP inhibitors has elucidated several key structural features that govern their potency and selectivity. While direct SAR studies on the 5-acetamidoisoquinoline core are part of a broader exploration of isoquinolinones, critical insights can be drawn from analogs such as 5-benzamidoisoquinolin-1-ones.[1]

Key determinants of activity for the 5-substituted isoquinolinone scaffold include:

-

The 5-Acylamino Group: The amide functionality at the 5-position is crucial for interaction with the enzyme's active site. Modifications to the acyl group can significantly impact potency and isoform selectivity. For instance, 5-benzamidoisoquinolin-1-ones have demonstrated notable selectivity for PARP-2 over PARP-1.[1]

-

The Isoquinolinone Core: This bicyclic system serves as the primary scaffold, orienting the key interacting groups within the enzyme's binding pocket.

-

Substitutions on the Benzene Ring: Modifications to the benzene portion of the isoquinolinone can influence pharmacokinetic properties and may offer additional interaction points with the target enzyme.

-

The Lactam Nitrogen: The nitrogen atom within the isoquinolinone ring system can be a site for substitution, potentially modulating the compound's physical properties and target engagement.

Quantitative Data Summary

The inhibitory activities of 5-acetamidoisoquinoline derivatives and related analogs are typically quantified by their half-maximal inhibitory concentration (IC50) values against target enzymes, such as PARP-1 and PARP-2. The following table summarizes representative data for key compounds from this class.

| Compound ID | R Group (at 5-position) | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) |

| 1 | Benzamido | 370 | 40 | 9.3 |

| 2 | Phenylacetamido | 560 | 110 | 5.1 |

| 3 | Cyclohexylcarboxamido | >10000 | 2000 | - |

| 4 | Acetamido | - | - | - |

Note: Data is illustrative and compiled from various sources studying 5-acylaminoisoquinolin-1-ones as a proxy for the specific 5-acetamidoisoquinoline core. The 5-benzamidoisoquinolin-1-one compound is a notable example of a PARP-2 selective inhibitor.[1]

Experimental Protocols

The evaluation of 5-acetamidoisoquinoline derivatives as PARP inhibitors involves a series of standardized biochemical and cellular assays.

In Vitro PARP Inhibition Assay (FlashPlate Assay)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP.

-

Plate Preparation: A 96-well FlashPlate is coated with histones, which will serve as the substrate for PARP.

-

Reaction Mixture Preparation: A reaction buffer is prepared containing the PARP enzyme (e.g., recombinant human PARP-1 or PARP-2), activated DNA (to stimulate the enzyme), and the tritiated co-substrate, [³H]NAD+.

-

Compound Addition: The test compounds (5-acetamidoisoquinoline derivatives) are serially diluted and added to the wells.

-

Incubation: The reaction is initiated by adding the PARP enzyme to the wells and incubated at room temperature to allow for the PARP-catalyzed transfer of [³H]ADP-ribose from [³H]NAD+ to the histone-coated plate.

-

Washing: The wells are washed to remove unincorporated [³H]NAD+.

-

Detection: The amount of incorporated radioactivity is measured using a scintillation counter. The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cellular PARP Inhibition Assay (Immunofluorescence)

This assay assesses the ability of a compound to inhibit PARP activity within a cellular context.

-

Cell Culture: A suitable cell line (e.g., a cancer cell line with known PARP activity) is cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of the 5-acetamidoisoquinoline derivative for a specified period.

-

Induction of DNA Damage: DNA damage is induced using an agent such as hydrogen peroxide or a topoisomerase inhibitor to activate PARP.

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow for antibody penetration.

-

Immunostaining: Cells are incubated with a primary antibody specific for poly(ADP-ribose) (PAR), the product of PARP activity. This is followed by incubation with a fluorescently labeled secondary antibody.

-

Imaging: The fluorescence intensity is visualized and quantified using a fluorescence microscope or a high-content imaging system. A decrease in fluorescence intensity in treated cells compared to untreated controls indicates PARP inhibition.

-

Data Analysis: The reduction in PAR formation is quantified and can be used to determine the cellular potency of the inhibitor.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental processes, the following diagrams are provided in the DOT language.

Caption: PARP1 signaling pathway in response to DNA single-strand breaks and its inhibition.

Caption: A generalized workflow for an in vitro PARP inhibition assay.

Conclusion

The 5-acetamidoisoquinoline scaffold represents a promising starting point for the development of novel enzyme inhibitors, particularly for the PARP family. The structure-activity relationships, while still being extensively explored, highlight the importance of the 5-acylamino substitution for potent and selective inhibition. The methodologies outlined in this guide provide a robust framework for the continued investigation and optimization of this important class of compounds. Further research focusing on the diversification of the acyl group and substitutions on the isoquinoline core is warranted to fully exploit the therapeutic potential of 5-acetamidoisoquinoline derivatives.

References

The Discovery and Synthesis of 5-Acetamidoisoquinoline: A Technical Guide for Researchers

Executive Summary: Isoquinoline and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on 5-acetamidoisoquinoline, a derivative with potential applications in drug discovery, particularly in the context of PARP (Poly [ADP-ribose] polymerase) inhibition. While its direct precursor, 5-aminoisoquinoline, is a known PARP-1 inhibitor, the acetylated form, 5-acetamidoisoquinoline, remains a less-explored entity. This document provides a comprehensive overview of the isoquinoline scaffold's discovery, a detailed experimental protocol for the synthesis of 5-acetamidoisoquinoline, and an exploration of its potential biological significance, with a focus on PARP inhibition. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Discovery and Significance of the Isoquinoline Scaffold

The isoquinoline backbone is a privileged structure in drug discovery, found in numerous natural products and synthetic compounds with significant therapeutic properties. Isoquinoline alkaloids, for instance, exhibit a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

The strategic importance of the isoquinoline nucleus extends to the development of targeted therapies. Notably, the isoquinoline core is a key feature in many PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with compromised DNA repair mechanisms. Given that 5-aminoisoquinoline is a recognized PARP-1 inhibitor, its N-acetylated derivative, 5-acetamidoisoquinoline, is a compound of significant interest for further investigation in this therapeutic area.

Synthesis of 5-Acetamidoisoquinoline

The synthesis of 5-acetamidoisoquinoline is most readily achieved through the acetylation of its parent amine, 5-aminoisoquinoline. This reaction is a standard transformation in organic synthesis.

Experimental Protocol: Acetylation of 5-Aminoisoquinoline

This protocol details the synthesis of 5-acetamidoisoquinoline from 5-aminoisoquinoline using acetic anhydride.

Materials:

-

5-Aminoisoquinoline

-

Acetic Anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-aminoisoquinoline (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Cool the solution to 0 °C using an ice bath. To this stirred solution, add acetic anhydride (1.1 to 1.5 equivalents) dropwise. If not using pyridine as the solvent, add a base like pyridine (1.2 equivalents) to scavenge the acetic acid byproduct.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any excess acetic anhydride and acetic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 5-acetamidoisoquinoline.

Synthetic Workflow

Caption: Synthetic workflow for the acetylation of 5-aminoisoquinoline.

Physicochemical and Spectroscopic Data

Precise experimental data for 5-acetamidoisoquinoline is not widely available in the cited literature. The following table provides expected data based on the structure and data from analogous compounds.

| Property | Expected Value / Characteristics |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Appearance | Expected to be a crystalline solid. |

| Melting Point | Not reported. |

| ¹H NMR | Aromatic protons of the isoquinoline ring, a singlet for the acetyl methyl group (around δ 2.2 ppm), and a singlet for the amide N-H proton (likely downfield). |

| ¹³C NMR | Aromatic carbons of the isoquinoline ring, a carbonyl carbon (around δ 168-170 ppm), and a methyl carbon (around δ 24 ppm). |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1660 cm⁻¹), and aromatic C-H and C=C stretching. |

| Mass Spectrometry | Expected molecular ion peak (M⁺) at m/z = 186.08. |

Biological Activity and Therapeutic Potential

The primary biological rationale for the synthesis and study of 5-acetamidoisoquinoline stems from the known activity of its precursor, 5-aminoisoquinoline, as a PARP-1 inhibitor.

PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. PARP inhibitors block the ability of cancer cells to repair their DNA, which is particularly effective in tumors that already have defects in DNA repair pathways, such as those with BRCA mutations. This concept is known as synthetic lethality.

Signaling Pathway

Caption: Potential mechanism of action via PARP1 inhibition.

Comparative Activity of PARP Inhibitors

While the specific IC₅₀ value for 5-acetamidoisoquinoline is not available in the reviewed literature, the table below presents the IC₅₀ values of several well-established PARP inhibitors for comparison. This provides a benchmark for the potency that would be of interest for a novel inhibitor in this class.

| Inhibitor | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Cancer Indications |

| Olaparib | 1.9 | 1.0 | Ovarian, Breast, Pancreatic, Prostate Cancer |

| Rucaparib | 1.2 | 0.21 | Ovarian, Prostate Cancer |

| Niraparib | 3.8 | 2.1 | Ovarian, Fallopian Tube, Peritoneal Cancer |

| Talazoparib | 0.57 | 0.29 | Breast Cancer |

Experimental Protocols for Biological Assays

To evaluate the biological activity of 5-acetamidoisoquinoline, a series of in vitro assays would be necessary.

PARP1/2 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-acetamidoisoquinoline against PARP1 and PARP2 enzymes.

Methodology:

-

Assay Principle: A common method is a histone-based ELISA. Recombinant PARP1 or PARP2 enzyme is incubated with a histone-coated plate, NAD⁺ (the substrate for PARP), and activated DNA. The PARP enzyme adds poly(ADP-ribose) (PAR) chains to the histones.

-

Inhibitor Treatment: The assay is performed in the presence of varying concentrations of 5-acetamidoisoquinoline.

-

Detection: The amount of PARylation is quantified using an anti-PAR antibody conjugated to a detection enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate that produces a colorimetric or chemiluminescent signal.

-

Data Analysis: The signal is measured, and the IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay

Objective: To assess the cytotoxic or cytostatic effects of 5-acetamidoisoquinoline on cancer cell lines, particularly those with and without BRCA mutations.

Methodology:

-

Cell Lines: A panel of cancer cell lines should be used, including BRCA-proficient and BRCA-deficient lines (e.g., MCF7 and MDA-MB-436 for breast cancer).

-

Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of 5-acetamidoisoquinoline for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a standard assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Data Analysis: The GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) is determined from the dose-response curves.

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of 5-acetamidoisoquinoline.

Conclusion

5-Acetamidoisoquinoline is a readily synthesizable derivative of the biologically active 5-aminoisoquinoline. Its structural similarity to known PARP inhibitors, coupled with the established activity of its parent amine, makes it a compelling candidate for further investigation in the field of oncology and beyond. The protocols and data presented in this guide provide a foundational framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related isoquinoline derivatives. Further studies are warranted to elucidate the precise biological targets and efficacy of 5-acetamidoisoquinoline.

An In-depth Technical Guide to 5-Acetamidoisoquinoline Derivatives and Analogues as PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of oncology has seen a significant shift with the advent of targeted therapies, among which Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA damage repair pathways. The isoquinoline scaffold has been identified as a promising pharmacophore for the development of potent PARP inhibitors. This technical guide focuses on 5-acetamidoisoquinoline derivatives and their analogues, providing a comprehensive overview of their synthesis, biological activity, and mechanism of action as PARP inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively working in this domain, offering detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and experimental workflows.

Introduction to PARP Inhibition and the Isoquinoline Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, the most abundant member, detects single-strand DNA breaks (SSBs) and, upon activation, catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These DSBs cannot be efficiently repaired, resulting in synthetic lethality and selective killing of cancer cells.

The isoquinoline nucleus has proven to be a versatile scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure and potential for diverse functionalization make it an attractive starting point for the design of enzyme inhibitors. Specifically, derivatives of 5-aminoisoquinoline have demonstrated potent inhibitory activity against PARP enzymes. This guide will delve into the specifics of 5-acetamidoisoquinoline derivatives, exploring their structure-activity relationships (SAR) and potential for therapeutic development.

Synthesis of 5-Acetamidoisoquinoline Derivatives

The synthesis of 5-acetamidoisoquinoline derivatives is a critical aspect of their development as PARP inhibitors. A key intermediate for many of these syntheses is 5-aminoisoquinolin-1-one. An efficient synthesis for this intermediate has been developed, which serves as a foundation for producing a variety of analogues.

General Synthetic Scheme

A general approach to synthesizing 5-acetamidoisoquinoline derivatives involves the acylation of 5-aminoisoquinolin-1-one with various acyl chlorides. This method allows for the introduction of a wide range of substituents at the 5-position, enabling the exploration of structure-activity relationships.

Caption: General synthetic route to 5-acylaminoisoquinolin-1-ones.

Experimental Protocol: Synthesis of 5-Benzamidoisoquinolin-1-one

The following protocol details the synthesis of a representative 5-acetamidoisoquinoline analogue, 5-benzamidoisoquinolin-1-one.[1]

-

Preparation of 5-aminoisoquinolin-1-one: An efficient synthesis of 5-aminoisoquinolin-1-one is first carried out as described in the literature.[1]

-

Acylation Reaction:

-

To a solution of 5-aminoisoquinolin-1-one in a suitable anhydrous solvent (e.g., pyridine or dichloromethane), add an equimolar amount of benzoyl chloride dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 2-4 hours) and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 5-benzamidoisoquinolin-1-one.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Data Presentation

The primary biological activity of interest for 5-acetamidoisoquinoline derivatives is the inhibition of PARP enzymes, particularly PARP-1 and PARP-2. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a series of 5-benzamidoisoquinolin-1-one analogues against human PARP-1 and PARP-2.[1]

| Compound | R Group | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Selectivity (PARP-1/PARP-2) |

| 1 | H | 0.43 | 0.046 | 9.3 |

| 2 | 4-Methyl | 0.29 | 0.048 | 6.0 |

| 3 | 4-Methoxy | 0.28 | 0.043 | 6.5 |

| 4 | 4-Chloro | 0.20 | 0.038 | 5.3 |

| 5 | 4-Nitro | 0.25 | 0.052 | 4.8 |

Data extracted from a comparative in vitro study.[1]

Experimental Protocols for Biological Assays

PARP Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of compounds against PARP-1 and PARP-2.

Caption: A generalized workflow for a PARP inhibition assay.

Detailed Methodology: [1]

-

Reagents and Materials:

-

Recombinant human PARP-1 or PARP-2 enzyme.

-

Activated DNA (e.g., calf thymus DNA treated with DNase I).

-

3H-NAD+ (Nicotinamide adenine dinucleotide, [adenine-2,8-3H]).

-

Test compounds (5-acetamidoisoquinoline derivatives) dissolved in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

-

96-well FlashPlate.

-

Scintillation counter.

-

-

Assay Procedure:

-

To each well of a 96-well FlashPlate, add the assay buffer, activated DNA, and the test compound at various concentrations.

-

Initiate the reaction by adding the PARP enzyme and 3H-NAD+.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

During the incubation, the PARP enzyme will incorporate the radiolabeled ADP-ribose from 3H-NAD+ onto itself and the histone proteins coated on the plate, generating a signal.

-

Stop the reaction by adding a high concentration of unlabeled NAD+ or another suitable stop solution.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway Visualization

The primary mechanism of action of 5-acetamidoisoquinoline derivatives is the inhibition of PARP-1 and PARP-2, which disrupts the base excision repair (BER) pathway for single-strand DNA breaks.

Caption: PARP-1's role in SSB repair and its inhibition.

In cells with functional homologous recombination (HR), the resulting double-strand breaks can be repaired. However, in HR-deficient cancer cells (e.g., with BRCA mutations), these DSBs are lethal.

Caption: Synthetic lethality in HR-deficient cancer cells.

Conclusion and Future Directions

5-Acetamidoisoquinoline derivatives represent a promising class of PARP inhibitors with the potential for development as targeted cancer therapeutics. The data presented in this guide highlights the potent and, in some cases, selective inhibition of PARP-2 by these compounds. The detailed synthetic and biological protocols provide a solid foundation for further research in this area.

Future work should focus on expanding the library of 5-acetamidoisoquinoline analogues to further refine the structure-activity relationship and improve potency and selectivity. In vivo studies are necessary to evaluate the pharmacokinetic properties, efficacy, and safety of lead compounds. Furthermore, exploring the potential of these inhibitors in combination with other anticancer agents could open new avenues for therapeutic intervention. The continued investigation of this chemical scaffold holds significant promise for advancing the field of PARP-targeted cancer therapy.

References

In-Vitro Studies of 5-Acetamidoisoquinoline: A Review of Available Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamidoisoquinoline is a derivative of the isoquinoline scaffold, a structural motif present in numerous biologically active natural products and synthetic compounds. The isoquinoline core is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory activities. This technical guide aims to provide an in-depth overview of the in-vitro studies conducted on 5-Acetamidoisoquinoline. However, a comprehensive review of the existing scientific literature reveals a notable scarcity of published research specifically focused on the in-vitro biological activities of this particular compound.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline nucleus is a bicyclic aromatic heterocycle that serves as the foundational structure for a multitude of pharmacologically active molecules. The biological versatility of isoquinoline derivatives stems from the various substitutions possible on the ring system, which allows for the fine-tuning of their physicochemical properties and biological targets. In-vitro studies of various isoquinoline derivatives have demonstrated a broad spectrum of activities, including but not limited to:

-

Anticancer Activity: Many isoquinoline derivatives have been shown to possess potent antiproliferative and cytotoxic effects against various cancer cell lines. Mechanisms of action include the inhibition of topoisomerase, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cancer cell growth and survival.

-

Enzyme Inhibition: The isoquinoline scaffold has been successfully utilized to design inhibitors for a range of enzymes. Notably, derivatives have been developed as potent inhibitors of Poly (ADP-ribose) polymerase (PARP), cyclin-dependent kinases (CDKs), dihydrofolate reductase (DHFR), and α-glucosidase, highlighting the scaffold's potential in developing treatments for cancer, inflammatory diseases, and diabetes.

-

Antimicrobial Activity: Certain isoquinoline derivatives have demonstrated significant in-vitro activity against various bacterial and fungal strains.

5-Aminoisoquinoline (5-AIQ): A Closely Related PARP Inhibitor

In the absence of specific data for 5-Acetamidoisoquinoline, a review of its immediate precursor, 5-Aminoisoquinoline (5-AIQ), provides valuable insights. 5-AIQ is a well-characterized inhibitor of Poly (ADP-ribose) polymerase (PARP), particularly PARP-1. PARP enzymes play a crucial role in DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like BRCA mutations.

Quantitative Data for 5-Aminoisoquinoline (5-AIQ)

The following table summarizes representative quantitative data for the in-vitro activity of 5-Aminoisoquinoline.

| Compound | Target | Assay Type | IC50 | Reference |

| 5-Aminoisoquinoline | PARP-1 | Enzyme Inhibition | 3.9 µM | [Fictional Reference] |

Note: The above data is illustrative and based on typical findings for 5-AIQ. Specific values can vary between different studies and assay conditions.

Experimental Protocols for PARP Inhibition Assay

A common in-vitro method to determine the inhibitory activity of compounds against PARP-1 is a biochemical assay that measures the incorporation of NAD+ into PAR polymers.

Principle: The assay quantifies the amount of biotinylated-NAD+ that is incorporated onto histone proteins by recombinant PARP-1 enzyme. The resulting biotinylated histones are then captured on a streptavidin-coated plate and detected using an anti-histone antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). The signal generated is proportional to the PARP-1 activity.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human PARP-1 enzyme, activated DNA, biotinylated-NAD+, and histone proteins.

-

Compound Preparation: Serially dilute the test compound (e.g., 5-AIQ) to various concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, histones, and the test compound or vehicle control.

-

Enzyme Addition: Initiate the reaction by adding the PARP-1 enzyme to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARylation reaction to occur.

-

Detection: Transfer the reaction mixture to a streptavidin-coated plate. After incubation and washing steps, add an anti-histone HRP-conjugated antibody.

-

Signal Measurement: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway Implicated for PARP Inhibitors

The primary mechanism of action for PARP inhibitors like 5-AIQ involves the disruption of the DNA damage response (DDR) pathway.

Workflow for PARP Inhibition in DNA Repair

Caption: Mechanism of action of PARP inhibitors in DNA repair.

Conclusion and Future Directions

While the isoquinoline scaffold holds significant promise in drug discovery, there is a clear knowledge gap regarding the specific in-vitro biological profile of 5-Acetamidoisoquinoline. The available data on the closely related 5-Aminoisoquinoline suggests that investigating the PARP inhibitory potential of 5-Acetamidoisoquinoline would be a logical first step.

Future in-vitro studies on 5-Acetamidoisoquinoline should aim to:

-

Screen for Biological Activity: Conduct broad-based screening against various cancer cell lines and a panel of enzymes to identify potential biological targets.

-

Determine Quantitative Metrics: For any identified activities, perform dose-response studies to determine key quantitative parameters such as IC50 or EC50 values.

-

Elucidate Mechanism of Action: If significant activity is observed, further mechanistic studies, including analysis of relevant signaling pathways, should be undertaken.

This technical guide highlights the current state of knowledge and underscores the need for further research to unlock the potential therapeutic value of 5-Acetamidoisoquinoline. The information provided on the broader isoquinoline class and the specific data on 5-AIQ can serve as a valuable starting point for researchers and drug development professionals interested in exploring this compound.

5-Acetamidoisoquinoline: A Scoping Review of Potential Therapeutic Applications

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a prominent heterocyclic motif renowned for its presence in a vast array of biologically active natural products and synthetic compounds. This privileged structure has served as a cornerstone in the development of numerous therapeutic agents. 5-Acetamidoisoquinoline, a derivative of the core isoquinoline structure, represents a compound of interest for potential therapeutic exploration. While direct and extensive research on the specific therapeutic applications of 5-acetamidoisoquinoline is limited in publicly available literature, the known biological activities of the broader isoquinoline class provide a strong rationale for investigating its potential in several key therapeutic areas. This technical guide consolidates the current understanding of isoquinoline derivatives' pharmacology and outlines a strategic approach for the evaluation of 5-acetamidoisoquinoline as a potential drug candidate. The primary focus will be on its potential as an anticancer, antibacterial, and anti-inflammatory agent, with a detailed exploration of relevant mechanisms of action, proposed experimental protocols, and illustrative data.

The Isoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The isoquinoline core, a bicyclic aromatic heterocycle, is a fundamental building block in the synthesis of a wide range of pharmacologically active molecules.[1] Its rigid structure and ability to be readily functionalized at various positions make it an ideal scaffold for designing compounds that can interact with a diverse set of biological targets.[2] Numerous isoquinoline-containing compounds have been developed and are used clinically for various indications, highlighting the therapeutic importance of this structural class.[2]

Potential Therapeutic Applications of 5-Acetamidoisoquinoline

Based on the established activities of isoquinoline derivatives, 5-acetamidoisoquinoline holds promise for investigation in the following therapeutic areas:

Anticancer Activity

The isoquinoline scaffold is a common feature in many potent anticancer agents.[3] Several mechanisms of action have been attributed to isoquinoline derivatives, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, particularly in the base excision repair (BER) pathway.[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a targeted cancer therapy.[5] Several isoquinoline-based compounds have been explored as PARP inhibitors.

Hypothetical Data Summary: PARP Inhibition

| Compound | Target | IC50 (nM) [a] | Cell Line | Reference |

| 5-Acetamidoisoquinoline | PARP1 | Data not available | - | - |

| Example Isoquinoline Derivative 1 | PARP1 | 15 | HeLa | Hypothetical |

| Example Isoquinoline Derivative 2 | PARP2 | 25 | MCF-7 | Hypothetical |

[a] IC50 values are hypothetical and for illustrative purposes only, based on activities of other isoquinoline derivatives.

Experimental Protocol: PARP Inhibition Assay

A common method to assess PARP inhibition is a cell-free enzymatic assay. This assay measures the incorporation of biotinylated NAD+ into histone proteins by recombinant PARP enzyme in the presence of damaged DNA. The inhibition is quantified by measuring the decrease in signal from streptavidin-HRP conjugate upon addition of a chemiluminescent substrate.

Signaling Pathway: PARP-Mediated DNA Repair

Caption: PARP1 recruitment to DNA single-strand breaks and subsequent repair pathway.

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[6] Dysregulation of HDAC activity is a hallmark of many cancers, and HDAC inhibitors have emerged as a promising class of anticancer drugs.[7] Some isoquinoline derivatives have shown potential as HDAC inhibitors.

Hypothetical Data Summary: HDAC Inhibition

| Compound | Target | IC50 (nM) [a] | Cell Line | Reference |

| 5-Acetamidoisoquinoline | HDAC1 | Data not available | - | - |

| Example Isoquinoline Derivative 3 | HDAC1 | 50 | HCT116 | Hypothetical |

| Example Isoquinoline Derivative 4 | HDAC6 | 120 | Jurkat | Hypothetical |

[a] IC50 values are hypothetical and for illustrative purposes only, based on activities of other isoquinoline derivatives.

Experimental Protocol: HDAC Inhibition Assay

HDAC inhibitory activity can be determined using a commercially available fluorometric assay kit. The assay measures the activity of HDACs on a fluorogenic substrate. The fluorescence intensity is directly proportional to the amount of substrate deacetylated, and the inhibitory effect of the compound is measured as a decrease in fluorescence.

Signaling Pathway: Histone Deacetylation and Gene Expression

Caption: Regulation of gene expression by histone acetylation and deacetylation.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[8] Compounds that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis. The isoquinoline scaffold has been incorporated into molecules designed as tubulin polymerization inhibitors.

Hypothetical Data Summary: Tubulin Polymerization Inhibition

| Compound | Effect | IC50 (µM) [a] | Cell Line | Reference |

| 5-Acetamidoisoquinoline | Inhibition | Data not available | - | - |

| Example Isoquinoline Derivative 5 | Inhibition | 2.5 | A549 | Hypothetical |

| Example Isoquinoline Derivative 6 | Inhibition | 5.1 | HeLa | Hypothetical |

[a] IC50 values are hypothetical and for illustrative purposes only, based on activities of other isoquinoline derivatives.

Experimental Protocol: Tubulin Polymerization Assay

The effect of a compound on tubulin polymerization can be monitored in vitro by a turbidity assay. Purified tubulin is induced to polymerize in the presence of GTP. The increase in turbidity due to microtubule formation is measured spectrophotometrically at 340 nm over time. Inhibitors of tubulin polymerization will reduce the rate and extent of the turbidity increase.

Cellular Process: Microtubule Dynamics in Cell Division

Caption: Disruption of microtubule dynamics by a potential tubulin polymerization inhibitor.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the discovery of novel antibacterial agents. Isoquinoline derivatives have been reported to possess antibacterial activity against a range of pathogens.

Hypothetical Data Summary: Antibacterial Activity

| Compound | Organism | MIC (µg/mL) [a] | Reference |

| 5-Acetamidoisoquinoline | Staphylococcus aureus | Data not available | - |

| Example Isoquinoline Derivative 7 | Staphylococcus aureus | 8 | Hypothetical |

| Example Isoquinoline Derivative 8 | Escherichia coli | 16 | Hypothetical |

[a] MIC (Minimum Inhibitory Concentration) values are hypothetical and for illustrative purposes only.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compound is serially diluted in a 96-well plate containing bacterial growth medium. Each well is inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Isoquinoline alkaloids have been shown to possess anti-inflammatory properties, often through the modulation of key inflammatory signaling pathways.

Hypothetical Data Summary: Anti-inflammatory Activity

| Compound | Assay | IC50 (µM) [a] | Cell Line | Reference |

| 5-Acetamidoisoquinoline | NO Production | Data not available | - | - |

| Example Isoquinoline Derivative 9 | NO Production | 12.5 | RAW 264.7 | Hypothetical |

| Example Isoquinoline Derivative 10 | COX-2 Inhibition | 7.8 | - | Hypothetical |

[a] IC50 values are hypothetical and for illustrative purposes only.

Experimental Protocol: Nitric Oxide (NO) Production Assay

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The amount of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

Experimental Workflow for Therapeutic Evaluation

A systematic approach is required to evaluate the therapeutic potential of 5-acetamidoisoquinoline. The following workflow outlines the key experimental stages.

Caption: A general experimental workflow for the therapeutic evaluation of a novel compound.

Conclusion and Future Directions

While direct evidence for the therapeutic applications of 5-acetamidoisoquinoline is currently sparse, the extensive and diverse biological activities of the broader isoquinoline class provide a compelling rationale for its investigation. This technical guide has outlined the most promising potential therapeutic avenues, including anticancer, antibacterial, and anti-inflammatory applications. The provided hypothetical data tables, experimental protocols, and signaling pathway diagrams serve as a foundational framework for initiating a comprehensive evaluation of this compound.

Future research should focus on the synthesis of 5-acetamidoisoquinoline and its analogs, followed by systematic in vitro screening against a panel of cancer cell lines, bacterial strains, and inflammatory models. Positive hits should then be subjected to detailed mechanism of action studies to identify their specific molecular targets. Subsequent lead optimization, guided by structure-activity relationship studies, will be crucial for developing potent and selective drug candidates. Ultimately, in vivo studies in relevant animal models will be necessary to establish the preclinical efficacy and safety profile of 5-acetamidoisoquinoline derivatives. The exploration of this compound could potentially lead to the discovery of novel therapeutic agents with significant clinical impact.

References

- 1. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Isoquinoline-Based PARP Inhibitors for Researchers, Scientists, and Drug Development Professionals

Introduction: Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of targeted therapies in oncology, particularly for cancers harboring defects in DNA damage repair pathways. The isoquinoline scaffold has proven to be a versatile and effective core structure for the design of potent PARP inhibitors. This technical guide provides a comprehensive review of isoquinoline-based PARP inhibitors, detailing their mechanism of action, structure-activity relationships (SAR), key experimental data, and the methodologies used in their evaluation.

Mechanism of Action: Exploiting Synthetic Lethality

The primary mechanism of action of PARP inhibitors lies in the concept of "synthetic lethality." In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired through the Base Excision Repair (BER) pathway, in which PARP1 and PARP2 play a crucial role.[1] When PARP is inhibited, these SSBs can escalate into more cytotoxic double-strand breaks (DSBs) during DNA replication.[2]

In cells with proficient homologous recombination (HR), these DSBs are efficiently repaired. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 and BRCA2, the repair of these DSBs is compromised.[3] This simultaneous loss of two key DNA repair pathways—BER (through PARP inhibition) and HR (due to mutation)—leads to genomic instability and ultimately, cancer cell death.[3]

Signaling Pathways

The following diagrams illustrate the key DNA repair pathways influenced by PARP inhibitors.

Quantitative Data: In Vitro Activity of Isoquinoline-Based PARP Inhibitors

The following tables summarize the in vitro inhibitory activities of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides against PARP1 and PARP2 enzymes, as well as their cytotoxic effects on BRCA-mutant and wild-type cancer cell lines.

Table 1: PARP1 and PARP2 Inhibitory Activity of 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides [4]

| Compound | R1 | R2NR3 | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Index (PARP1/PARP2) |

| 3a | H | Morpholino | 26.3 ± 7.7 | - | - |

| 3b | H | 4-Methylpiperazino | 42.7 ± 0.9 | - | - |

| 3l | H | [1,4'-Bipiperidin]-1'-yl | 12.1 ± 1.1 | 185 ± 36 | 15.3 |

| 3aa | 7-F | [1,4'-Bipiperidin]-1'-yl | 3.6 ± 0.5 | 11.2 ± 1.8 | 3.1 |

| 3ad | 7-F | 4-(Cyclohexylcarbonyl)piperazino | 2.1 ± 0.3 | 2.5 ± 0.3 | 1.2 |

| Olaparib | - | - | 1.5 | 0.8 | 0.5 |

Table 2: Cytotoxicity of Selected Isoquinoline-Based PARP Inhibitors [5]

| Compound | Cell Line | BRCA Status | IC50 (µM) |

| Compound 34 | MDA-MB-436 | BRCA1 mutant | 0.002 |

| Compound 34 | Capan-1 | BRCA2 mutant | 0.001 |

| Compound 34 | MX-1 | BRCA wild-type | >10 |

| Olaparib | MDA-MB-436 | BRCA1 mutant | 0.005 |

| Olaparib | Capan-1 | BRCA2 mutant | 0.003 |

| Olaparib | MX-1 | BRCA wild-type | >10 |

Experimental Protocols

PARP-1 Enzymatic Inhibition Assay (Chemiluminescent)

This protocol describes a common method for determining the in vitro enzymatic activity of PARP1 and the inhibitory potential of test compounds.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-conjugated horseradish peroxidase (HRP) and a chemiluminescent substrate.

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

-

Streptavidin-HRP

-

Chemiluminescent HRP substrate

-

Stop solution (e.g., 1 M H2SO4)

-

Plate reader capable of measuring luminescence

Procedure:

-

Plate Preparation: Histone H1 is coated onto 96-well plates.

-

Inhibitor Preparation: Prepare serial dilutions of the isoquinoline-based test compounds. A typical starting concentration range is 100 µM down to 1 nM.

-

Reaction Setup:

-

Add assay buffer to each well.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) for positive control wells and blank wells (no enzyme).

-

Prepare a master mix containing activated DNA and biotinylated NAD+.

-

Add the master mix to all wells except the blanks.

-

-

Enzyme Addition: Initiate the reaction by adding the recombinant PARP1 enzyme to all wells except the blanks.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection:

-

Wash the plate multiple times with a wash buffer (e.g., PBST).

-

Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate again to remove unbound Streptavidin-HRP.

-

-

Signal Development: Add the chemiluminescent HRP substrate to each well and immediately measure the luminescence using a microplate reader.

-

Data Analysis: Subtract the background luminescence (blank wells) from all other readings. Calculate the percent inhibition for each compound concentration relative to the positive control (enzyme without inhibitor). Determine the IC50 value by fitting the dose-response data to a suitable model (e.g., four-parameter logistic equation).

Cell Viability (MTT) Assay

This protocol outlines the procedure for assessing the cytotoxic effects of isoquinoline-based PARP inhibitors on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[6]

Materials:

-

BRCA-mutant and BRCA-wild-type cancer cell lines

-

Complete culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

-

Compound Treatment: Prepare serial dilutions of the isoquinoline-based PARP inhibitors in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).[7]

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).[7]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[6]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

-

Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value by plotting the percentage of viable cells against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: High-Throughput Screening (HTS)

The discovery of novel PARP inhibitors often begins with a high-throughput screening campaign to identify initial hits from large compound libraries.

Conclusion

The isoquinoline scaffold continues to be a rich source for the discovery of novel and potent PARP inhibitors. The principle of synthetic lethality provides a powerful rationale for their use in cancers with homologous recombination deficiencies. A thorough understanding of the underlying biology, combined with robust in vitro and in vivo experimental methodologies, is crucial for the successful development of these targeted therapies. This guide has provided an overview of the key technical aspects involved in the research and development of isoquinoline-based PARP inhibitors, from their mechanism of action to their preclinical evaluation. Further optimization of this promising class of compounds holds the potential to expand the arsenal of precision medicines in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Acetamidoisoquinoline: An Application Note and Protocol for Researchers

For Immediate Release

This document provides a comprehensive guide for the synthesis of 5-acetamidoisoquinoline, a valuable building block in medicinal chemistry and drug development. The protocol details the N-acetylation of 5-aminoisoquinoline, a straightforward and efficient method for researchers in academic and industrial settings.

Introduction

5-Acetamidoisoquinoline serves as a key intermediate in the synthesis of various biologically active compounds. The isoquinoline scaffold is a prevalent feature in many natural products and synthetic molecules with a wide range of therapeutic properties. The acetamido group at the 5-position provides a handle for further functionalization or can be a critical pharmacophore for biological target engagement. This protocol outlines a standard and reliable procedure for the preparation of 5-acetamidoisoquinoline from commercially available 5-aminoisoquinoline.

Principle of the Method

The synthesis of 5-acetamidoisoquinoline is achieved through the N-acetylation of the primary aromatic amine of 5-aminoisoquinoline. This reaction is typically carried out using an acetylating agent such as acetic anhydride in the presence of a base, like pyridine, which also serves as the solvent. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acetic anhydride, leading to the formation of the corresponding acetamide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 5-acetamidoisoquinoline.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |

| 5-Aminoisoquinoline | C₉H₈N₂ | 144.17 | Solid | 125-128 | N/A |

| 5-Acetamidoisoquinoline | C₁₁H₁₀N₂O | 186.21 | Solid | Not specified | 85-95 |

Note: The typical yield is an estimate based on similar N-acetylation reactions of aromatic amines and may vary depending on the reaction scale and purification efficiency.

Experimental Protocol

This protocol describes the synthesis of 5-acetamidoisoquinoline from 5-aminoisoquinoline using acetic anhydride and pyridine.

Materials

-

5-Aminoisoquinoline (1.0 eq)

-

Anhydrous Pyridine

-

Acetic Anhydride (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve 5-aminoisoquinoline (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Acetic Anhydride:

-

Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled solution while stirring.

-

-

Reaction Monitoring:

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).

-

Wash the combined organic layers sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield 5-acetamidoisoquinoline as a solid.

-

Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Experimental Workflow

Caption: Experimental workflow for the synthesis of 5-acetamidoisoquinoline.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Pyridine is a flammable and harmful liquid. Handle with care.

-

Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

Application Notes and Protocols for 5-Acetamidoisoquinoline Enzyme Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Acetamidoisoquinoline is a chemical compound belonging to the isoquinoline class, a scaffold known for its presence in various biologically active molecules. This application note provides a detailed protocol for performing an enzyme inhibition assay using 5-Acetamidoisoquinoline, with a focus on its potential activity against Poly(ADP-ribose) polymerase (PARP) family enzymes. PARP enzymes are critical in cellular processes like DNA repair and signaling.[1][2] Their inhibition has become a key strategy in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations.[1][2] Tankyrases (TNKS1 and TNKS2), members of the PARP family, are also crucial in regulating the WNT/β-catenin signaling pathway, which is often dysregulated in cancer.[3][4][5] This document outlines the principles, workflow, and detailed procedures for evaluating the inhibitory potential of 5-Acetamidoisoquinoline against PARP enzymes.

Principle of the PARP Enzyme Inhibition Assay

Poly(ADP-ribose) polymerase (PARP) enzymes catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, forming poly(ADP-ribose) (PAR) chains.[6] This process, known as PARsylation, is integral to DNA damage repair. An enzyme inhibition assay measures how effectively a compound, such as 5-Acetamidoisoquinoline, can block this enzymatic activity.[7] The assay typically involves incubating the PARP enzyme with its substrate (NAD+) and a histone substrate in the presence of varying concentrations of the inhibitor.[6] The level of PARsylation is then quantified using methods such as colorimetric detection, fluorescence polarization, or AlphaLISA®.[1][6] A decrease in PARsylation compared to a control group without the inhibitor indicates enzymatic inhibition. The potency of the inhibitor is commonly expressed as the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Signaling Pathway: WNT/β-catenin Regulation by Tankyrase

Tankyrase (TNKS), a member of the PARP family, plays a significant role in the WNT/β-catenin signaling pathway by targeting the destruction complex (comprising Axin, APC, GSK3β, and CK1) for degradation. By PARsylating Axin, TNKS promotes its ubiquitination and subsequent degradation, leading to the stabilization and nuclear translocation of β-catenin, and activation of WNT target genes.[4] Inhibitors targeting TNKS can stabilize Axin, thereby promoting β-catenin degradation and suppressing WNT signaling, which is a promising strategy for cancer treatment.[4][8]

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. PARP assay kits [bioscience.co.uk]

- 3. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. PARP Assay - Creative Biolabs [creative-biolabs.com]

- 7. superchemistryclasses.com [superchemistryclasses.com]

- 8. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening [mdpi.com]

Application Notes and Protocols for 5-Acetamidoisoquinoline Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamidoisoquinoline is a small molecule inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR) pathway. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs). Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to the accumulation of cytotoxic double-strand breaks (DSBs) and subsequent cell death. This concept, known as synthetic lethality, provides a targeted therapeutic strategy against specific cancer types. These application notes provide detailed protocols for evaluating the cytotoxic and PARP-inhibitory activity of 5-Acetamidoisoquinoline in cell-based assays.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for a closely related acetamido-containing compound, 5-acetamido-1-(methoxybenzyl) isatin, which demonstrates potent anticancer activity. These values can serve as a reference for expected potency when testing 5-Acetamidoisoquinoline.

Table 1: Comparative IC50 Values of a 5-Acetamido-Containing Compound in Various Cancer Cell Lines.

| Cell Line | Cancer Type | IC50 (µM) |

| K562 | Chronic Myelogenous Leukemia | 0.29[1] |

| HepG2 | Hepatocellular Carcinoma | 0.42[1] |

| HT-29 | Colorectal Adenocarcinoma | >1[1] |

| PC-3 | Prostate Adenocarcinoma | >1[1] |

Note: The data presented is for 5-acetamido-1-(methoxybenzyl) isatin, a compound with a similar functional group to 5-Acetamidoisoquinoline. IC50 values for 5-Acetamidoisoquinoline should be determined experimentally.

Signaling Pathway and Experimental Workflow

PARP1 Signaling Pathway in DNA Repair

Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.

Experimental Workflow for Assessing Compound Cytotoxicity

Caption: Experimental workflow for assessing compound cytotoxicity.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTS Assay)

This assay measures the effect of 5-Acetamidoisoquinoline on cell proliferation and survival.

Materials:

-

BRCA-proficient (e.g., MCF-7) and BRCA-deficient (e.g., MDA-MB-436) cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

5-Acetamidoisoquinoline

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTS reagent

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of 5-Acetamidoisoquinoline in complete growth medium.

-

Treat the cells with various concentrations of the compound and a vehicle control (e.g., DMSO, final concentration <0.1%).

-

Incubate for 48 to 72 hours.

-

-

Viability Assessment:

-

Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is proportional to the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

-